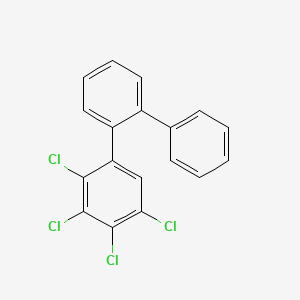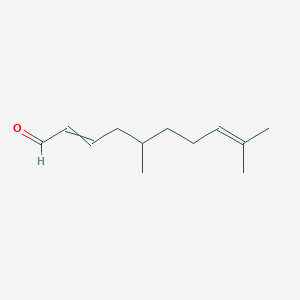
5,9-Dimethyldeca-2,8-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Dimethyldeca-2,8-dienal is an organic compound with the molecular formula C12H20O. It is also known by its IUPAC name, 5,9-dimethyl-4,8-decadienal . This compound is characterized by its two double bonds and an aldehyde functional group, making it a dienal. It is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,9-Dimethyldeca-2,8-dienal can be synthesized through several methods. One common approach involves the reduction of a conjugated dienal into a deconjugated enal using ene-reductases. This process is carried out in the presence of a catalytic system comprising an ene-reductase, a co-substrate, and a co-substrate regenerating enzyme. The reaction is typically conducted at a pH of 6.5-8.2 .
Industrial Production Methods
In industrial settings, this compound is often produced through bulb-to-bulb distillation. This method involves distilling the crude product under reduced pressure to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
5,9-Dimethyldeca-2,8-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the compound can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds and other substituted derivatives.
Aplicaciones Científicas De Investigación
5,9-Dimethyldeca-2,8-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 5,9-Dimethyldeca-2,8-dienal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It can also participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5,9-Dimethyl-4,8-decadienal: Similar in structure but with different double bond positions.
Geranyl Acetaldehyde: Another related compound with similar functional groups.
Uniqueness
5,9-Dimethyldeca-2,8-dienal is unique due to its specific double bond configuration and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
103774-26-1 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
5,9-dimethyldeca-2,8-dienal |
InChI |
InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,7,10,12H,6,8-9H2,1-3H3 |
Clave InChI |
LGEKQDAROPJGAR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)

![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
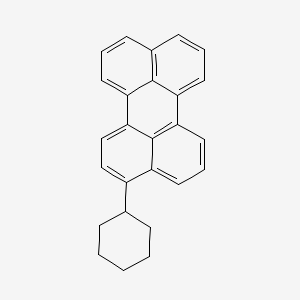
![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)


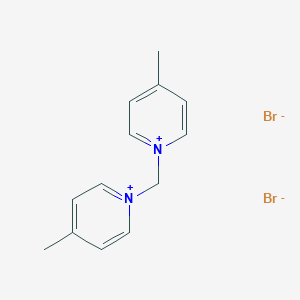
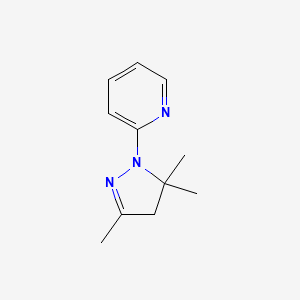
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)

![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)
